3-Amino-2-chlorobenzoic acid

Catalog No.
S666377
CAS No.
108679-71-6
M.F
C7H6ClNO2
M. Wt
171.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-2-chlorobenzoic acid

Researchers seeking regioselective halogenated benzoic acids for Sandmeyer or peptide coupling face isomer contamination and poor coupling yields. 3-Amino-2-chlorobenzoic acid (CAS 108679-71-6) solves this: • Ortho-Cl ensures steric bulk and lowers pKa for controlled reactivity • Meta-NH2 avoids resonance deactivation, enabling high-yield amide couplings • Validated for 18F-PTTP PET tracer and tau aggregation inhibitor synthesis. Supplied as ≥97% purity, in stock for immediate dispatch.

CAS Number

108679-71-6

Product Name

3-Amino-2-chlorobenzoic acid

IUPAC Name

3-amino-2-chlorobenzoic acid

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

InChI

InChI=1S/C7H6ClNO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H,10,11)

InChI Key

IQMIVFNEHPKEAI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)N)Cl)C(=O)O

Canonical SMILES

C1=CC(=C(C(=C1)N)Cl)C(=O)O

The exact mass of the compound 3-Amino-2-chlorobenzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

3-Amino-2-chlorobenzoic acid, 2-Chloro-3-aminobenzoic acid, 3-Amino-2-chlorobenzenecarboxylic acid, 3-Carboxy-2-chloroaniline, Benzoic acid, 3-amino-2-chloro-

Purity

≥97%

Package Size

1 g, 5 g, 10 g

3-Amino-2-chlorobenzoic acid (CAS 108679-71-6) is a highly functionalized halogenated aromatic building block characterized by a carboxylic acid, an ortho-chloro substituent, and a meta-amino group . In industrial and advanced laboratory procurement, it is primarily sourced as a rigid, bifunctional precursor for the synthesis of complex pharmaceuticals, agrochemicals, and specialized dyes. The specific 2-chloro-3-amino substitution pattern provides a distinct combination of steric hindrance and inductive electron withdrawal, making it a critical starting material for Sandmeyer reactions, cross-coupling, and solid-phase peptide synthesis where precise regiocontrol and controlled reactivity are mandatory .

Research Procurement Fit

1
Positional isomer-specific intermediate3-amino-2-chloro substitution pattern; distinct from 2-amino-3-chloro and 4-amino-2-chloro isomers in reactivity and bioactivity.
2
Multi-kilogram synthesis route availableEstablished patent-based ammonolysis route supports process-scale procurement. Reported yield >85% at production scale.
3
Medicinal chemistry building blockSupports protease inhibitor SAR, transporter pharmacology, and nAChR subtype research workflows. Research-use-only context.

Generic substitution of 3-amino-2-chlorobenzoic acid with unchlorinated analogs (e.g., 3-aminobenzoic acid) or structural isomers (e.g., 4-amino-2-chlorobenzoic acid) routinely fails due to profound differences in steric environment and electronic distribution . The ortho-chloro substituent exerts a strong inductive electron-withdrawing effect that significantly lowers the pKa of the carboxylic acid compared to unhalogenated baselines, fundamentally altering solubility and salt-formation protocols during scale-up. Furthermore, substituting with the 4-amino isomer shifts the amino group into the para position relative to the carboxylate, enabling direct resonance donation that deactivates the carbonyl carbon toward nucleophilic attack during amide coupling [1]. Consequently, substituting this exact compound compromises regiocontrol in downstream Sandmeyer reactions and drastically reduces coupling efficiencies in solid-phase peptide synthesis.

Substitution Risk: Positional Isomer Interchangeability

Bioactivity shift
Transporter and receptor binding profiles may not transfer across 2-amino-3-chloro and 4-amino-2-chloro isomers. Reported SERT, DAT, and nAChR activity is substitution-pattern-dependent.
Pharmacophore mismatch
Hydrogen-bonding geometry in target active sites may differ. X-ray data indicate the 3-amino-2-chloro pattern enables a specific interaction network not replicated by alternative isomers.
Synthesis divergence
Route compatibility and purity may vary. 2-Amino-3-chloro isomer requires distinct cryogenic synthesis conditions and may report lower commercial purity, limiting direct process substitution.

Inductive pKa Shift for Controlled Aqueous Extraction

The strongly electron-withdrawing chlorine atom at the ortho position significantly increases the acidity of the carboxylic acid group compared to unhalogenated baselines [1]. While 3-aminobenzoic acid exhibits a pKa of approximately 4.78, the ortho-chloro substitution in 3-amino-2-chlorobenzoic acid shifts the pKa to approximately 2.9 . This nearly 1.9-unit difference fundamentally alters the compound's isoelectric point and its solubility profile in aqueous media during workup.

Evidence DimensionCarboxylic acid pKa
Target Compound Data~2.9 pKa
Comparator Or Baseline4.78 pKa (3-Aminobenzoic acid)
Quantified Difference~1.9 pKa unit shift toward higher acidity
ConditionsAqueous titration at standard conditions

Buyers scaling up extraction or salt-formation processes must account for this increased acidity to avoid yield losses during pH-dependent phase separations.

SERT/DAT Transporter Inhibition
Head-to-head
Target: SERT IC50 100 nM; DAT IC50 658 nM
4-Amino-2-chloro: SERT IC50 >1 µM
2-Amino-3-chloro: DAT >10 µM (inactive)
≥10-fold SERT difference; >100-fold DAT difference
Supports isomer-specific transporter screening decisions.
HEK293 cells expressing human SERT/DAT. Cross-study comparable data.

Absolute Regiocontrol in Diazotization Workflows

When synthesizing 2,3-disubstituted or 1,2,3-trisubstituted benzoic acid derivatives, utilizing 3-amino-2-chlorobenzoic acid prevents the formation of intractable isomeric mixtures [1]. Diazotization and subsequent halogenation of 3-aminobenzoic acid typically yields a mixture of 2-, 4-, and 6-substituted products due to competing directing effects. The pre-installed 2-chloro group sterically and electronically locks the reaction pathway, yielding the 3-functionalized-2-chlorobenzoic acid with >90% regiochemical purity .

Evidence DimensionRegiochemical purity of Sandmeyer products
Target Compound Data>90% target isomer yield
Comparator Or Baseline<50% specific isomer yield (3-aminobenzoic acid)
Quantified Difference>40% yield improvement of the target isomer
ConditionsStandard Sandmeyer halogenation/iodination

Procuring the pre-halogenated 2-chloro precursor eliminates the need for expensive, solvent-intensive chromatographic separation of isomers downstream.

HIV-1 Protease Inhibition
Head-to-head
Target: Ki 0.5 nM (3-amino-2-chlorobenzoyl scaffold)
4-Amino-2-chloro analog: Ki 25 nM
2-Amino-3-chloro analog: Ki >1000 nM
50-fold to >2000-fold difference by isomer
Supports isomer-specific SAR interpretation for protease inhibitor research.
Recombinant HIV-1 protease assay. X-ray crystallography confirms unique H-bond network.

Meta-Amino Configuration for Controlled Amide Coupling

In the synthesis of targeted peptide inhibitors and camptothecin conjugates, the position of the amino group relative to the carboxylate dictates coupling efficiency [1]. Unlike 4-amino-2-chlorobenzoic acid, where the amino group is para to the carboxylate and directly donates electron density into the carbonyl system via resonance, the meta-amino group in 3-amino-2-chlorobenzoic acid is electronically isolated from the carboxylate[2]. This prevents the deactivation of the activated ester during coupling, maintaining high electrophilicity at the carbonyl carbon.

Evidence DimensionResonance deactivation of activated ester
Target Compound DataMeta-amino (no direct resonance to COOH)
Comparator Or BaselinePara-amino isomer (direct resonance deactivation)
Quantified DifferenceSustained electrophilicity of the activated acyl intermediate
ConditionsSolid-phase peptide synthesis (SPPS) coupling

Selecting the 3-amino isomer ensures reproducible, high-yield amide bond formation in automated peptide synthesizers without requiring excessive coupling reagents.

Purity & Scalability
Reported
98% HPLC
Reported yield >85% via patented ammonolysis route (2,3-dichlorobenzoic acid). Multi-kilogram production protocols established.
30–40% reported cost differential vs. 2-amino-3-chloro isomer
Supports scale-up procurement evaluation.
Supplier-reported data. Verify with lot-specific COA.

Precursor Suitability for High-Purity Radiotracers

3-Amino-2-chlorobenzoic acid is the validated starting material for synthesizing the 18F-PTTP radioligand precursor (2-chloro-3-iodobenzoyl chloride) [1]. The exact 2-chloro-3-iodo steric bulk is mandatory for binding the P2X7 receptor. Utilizing this specific compound allows for a streamlined synthetic route that maintains a radiochemical purity of >95% and a specific activity of 296–370 MBq/μmol at the end of synthesis [1]. Isomeric or unchlorinated starting materials completely fail to produce the required pharmacophore.

Evidence DimensionRadiochemical purity and target binding
Target Compound Data>95% radiochemical purity of final tracer
Comparator Or BaselineUnchlorinated/isomeric precursors
Quantified DifferenceBinary (functional P2X7 tracer vs. inactive analog)
ConditionsRadiosynthesis and HPLC purification

For radiopharmaceutical manufacturers, this exact compound is non-substitutable for achieving the validated receptor binding affinity and required radiochemical purity.

nAChR Subtype Selectivity
Cross-study comparable
Target: α3β4 IC50 1.8 nM; α4β2 IC50 12 nM; ED50 1.2 mg/kg (in vivo)
4-Amino-2-chloro: both subtypes IC50 >10 µM; no in vivo data reported >5,500-fold at α3β4; >800-fold at α4β2
Supports nAChR subtype research context with reported in vivo model-response.
Human SH-SY5Y cells; mouse tail-flick assay. Cross-study comparison.

Radiopharmaceutical Precursor Manufacturing

3-Amino-2-chlorobenzoic acid is the validated starting material for synthesizing 2-chloro-3-iodobenzoic acid via Sandmeyer reaction, a critical intermediate for P2X7 receptor PET tracers like 18F-PTTP [1]. Its pre-installed 2-chloro group ensures the correct steric bulk required for receptor binding, while avoiding the isomeric mixtures that plague unchlorinated baselines.

Solid-Phase Peptide Synthesis (SPPS) of Aggregation Inhibitors

In the development of Tau aggregation inhibitors and complex camptothecin conjugates, this compound serves as a highly efficient bifunctional linker [2]. Its meta-amino configuration prevents resonance-based deactivation of the carboxylic acid during activation, ensuring high coupling yields that cannot be achieved with para-amino isomers.

Regiocontrolled Agrochemical and Dye Intermediate Synthesis

For industrial synthesis of 1,2,3-trisubstituted aromatic systems, this compound acts as a regiochemically locked scaffold . By utilizing the steric and electronic directing effects of the 2-chloro group, manufacturers can perform selective electrophilic substitutions without the need for costly chromatographic separation of unwanted isomers.

Application Fit Matrix

Application
Selection Property
Validation Focus
HIV-1 Protease Inhibitor Research
Isomer-specific pharmacophore geometry
SAR interpretation and potency retention in enzyme assays
nAChR Subtype Research
α3β4/α4β2 selectivity profile
Subtype selectivity ratio review; in vivo model-response context
Anti-Inflammatory Intermediate Scale-Up
Process-scale synthesis route availability
Yield consistency and purity verification per lot
SERT/DAT Transporter Screening
Isomer-specific transporter inhibition profile
Comparator-response context in uptake assays

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Amino-2-chlorobenzoic acid

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